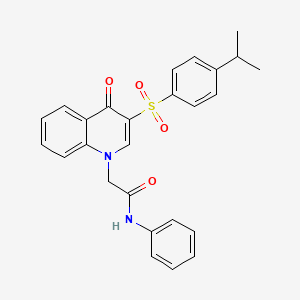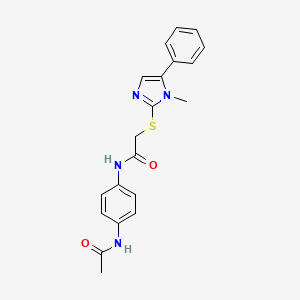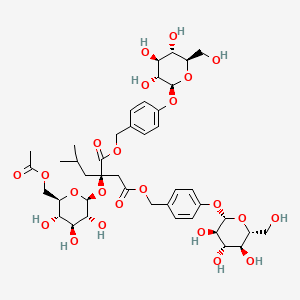
Gymnoside III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gymnoside III is a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. It is known to be isolated from the tubers of Gymnadenia conopsea .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 930.9 and a formula of C42H58O23 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Chemopreventive Effects on Lung Health : Gymnoside II, a closely related compound to Gymnoside III, was found to have protective effects against lung injury induced by SiO2 nanoparticles in a study. This was attributed to the activation of the Nrf2 pathway, which is known for its role in cellular defense mechanisms (Chen et al., 2020).
Radical Scavenging Activities : A study on Gymnadenia conopsea, which contains Gymnosides including this compound, demonstrated radical scavenging activities. These activities are significant as they suggest a role in combating oxidative stress, which is a factor in many diseases including cancer (Morikawa et al., 2006).
Pharmacokinetic Studies : Research involving Gymnoside I, another compound related to this compound, involved pharmacokinetic studies in rats. These studies are crucial for understanding how compounds like this compound are absorbed, distributed, metabolized, and excreted in the body, which is key for their potential therapeutic use (Sun et al., 2019).
Neuroprotective Potential : Gymnodimine, a compound structurally related to Gymnosides, was studied for its effects on Alzheimer's disease pathology. It showed potential in decreasing amyloid beta accumulation and tau protein hyperphosphorylation in an in vitro model (Alonso et al., 2011).
Potential in Cancer Therapy : Gymnosperms, the plant group that includes sources of this compound, have been reviewed for their potential in cancer therapy. Compounds from gymnosperms, including Gymnosides, have shown promise as sources of anticancer agents (Ghaffari et al., 2021).
Anticancer Effects in Human Cells : Gymnema sylvestre, which has Gymnoside-like compounds, demonstrated anticancer effects in human melanoma cells, suggesting potential pathways through which this compound might exert similar effects (Chakraborty et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Gymnoside III is a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may interact with its targets through the glucosyloxybenzyl group
Biochemical Pathways
It is known that this compound is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may affect pathways related to glucosyloxybenzyl metabolism
Result of Action
It is known that this compound is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may have effects at the molecular and cellular level
Action Environment
It is known that this compound is a glucosyloxybenzyl 2-isobutylmalate , which suggests that environmental factors such as temperature, pH, and light exposure may influence its action
Eigenschaften
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQDAOKYCPBQU-PCBDRJNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
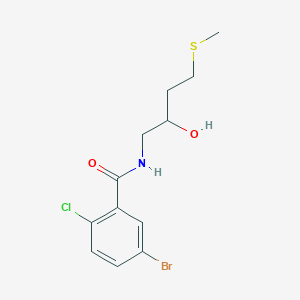
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2773281.png)
![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)
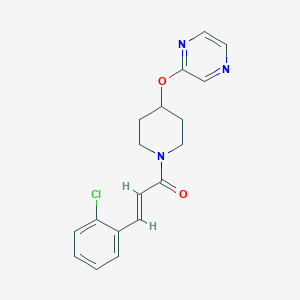
![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)
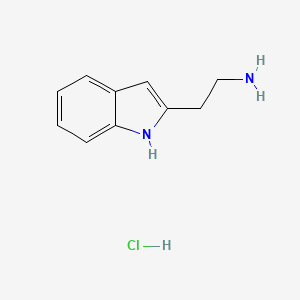
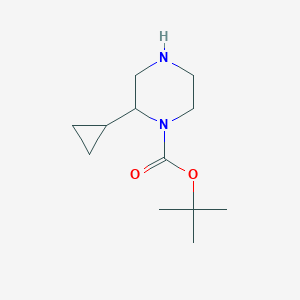
![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)
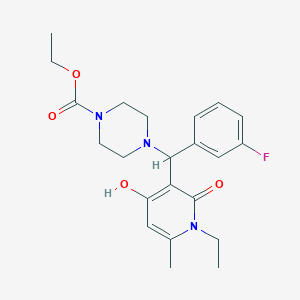
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)
![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)
